molecular formula C17H15N7O3 B2508884 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034414-53-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B2508884
CAS-Nummer: 2034414-53-2
Molekulargewicht: 365.353
InChI-Schlüssel: AKSTVOYAKVNUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound belongs to a class of derivatives known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C17H17N5O3C_{17}H_{17}N_5O_3 with a molecular weight of approximately 339.355 g/mol. Its structure features a triazole ring fused with a pyrazine moiety and is further substituted with methoxy groups and an acetamide functional group. The presence of these structural elements is crucial for its biological activity.

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it shows moderate to good antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be comparable to first-line antibacterial agents like ampicillin .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), have demonstrated promising results. The compound exhibited IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values suggest that the compound could serve as a potential c-Met kinase inhibitor, which is significant in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazolo-Pyrazine Core : This core structure is known for its role in various biological activities.
  • Methoxy Substituent : The methoxy group enhances lipophilicity and may improve bioavailability.
  • Quinazolinone Moiety : This part contributes to the anticancer properties by potentially interacting with specific cellular targets.

Study on Antibacterial Properties

In a study evaluating several triazolo[4,3-a]pyrazine derivatives, including this compound, researchers found that some derivatives exhibited MICs as low as 16 μg/mL against E. coli and 32 μg/mL against S. aureus . These findings underscore the compound's potential as an effective antibacterial agent.

Study on Antitumor Activity

Another significant study reported that the compound demonstrated effective inhibition of tumor cell growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. The results were corroborated by molecular docking studies that suggested strong binding affinity to c-Met kinase .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antitumor Activity : Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyrazine, similar to this compound, demonstrate significant antitumor properties. For instance, a derivative with a similar structure exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-cancer effects .
  • Antibacterial Properties : The triazolo[4,3-a]pyrazine scaffold has been linked to antibacterial activities against both Gram-positive and Gram-negative bacteria. Some derivatives showed MIC values comparable to standard antibiotics like ampicillin .
  • Kinase Inhibition : The compound targets key kinases such as c-Met and VEGFR-2, which are crucial in cancer progression and angiogenesis. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

Case Studies

Several studies highlight the applications of compounds within this class:

Study ReferenceBiological ActivityIC50 ValuesKey Findings
AntitumorA549: 0.83 μM; MCF-7: 0.15 μMEffective against multiple cancer cell lines
AntibacterialStaphylococcus aureus: 32 μg/mL; E. coli: 16 μg/mLComparable efficacy to ampicillin
Kinase Inhibitionc-Met IC50: 48 nMSignificant inhibition of cancer-related pathways

Eigenschaften

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-27-16-15-22-21-13(24(15)7-6-18-16)8-19-14(25)9-23-10-20-12-5-3-2-4-11(12)17(23)26/h2-7,10H,8-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSTVOYAKVNUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.